molecular formula C13H13ClN2O3 B2648825 4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile CAS No. 2195160-62-2

4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile

Cat. No.: B2648825
CAS No.: 2195160-62-2
M. Wt: 280.71
InChI Key: SBQFULPMFISKHX-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a morpholine ring, a chloro-substituted benzoyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile typically involves the reaction of 4-chloro-3-methoxybenzoic acid with morpholine and a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular pathways and biological effects .

Properties

IUPAC Name

4-(4-chloro-3-methoxybenzoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-18-12-6-9(2-3-11(12)14)13(17)16-4-5-19-8-10(16)7-15/h2-3,6,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQFULPMFISKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCOCC2C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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